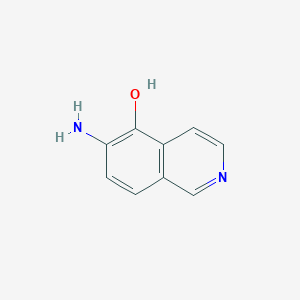
2-Coumaroylphenylalanyl-alanyl-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Coumaroylphenylalanyl-alanyl-arginine, commonly known as Cpar, is a tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Cpar is a synthetic peptide that is composed of three amino acids, namely coumaroylphenylalanine, alanine, and arginine. This peptide has shown promising results in scientific research, especially in the fields of cancer therapy, drug delivery, and wound healing. In
作用机制
The mechanism of action of Cpar is not fully understood, but studies have suggested that it works by interacting with various cellular pathways. Cpar has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. Cpar has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This can lead to the inhibition of cancer cell invasion and metastasis.
生化和生理效应
Cpar has been shown to have various biochemical and physiological effects. Studies have shown that Cpar can induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, promote the migration and proliferation of skin cells, and enhance the efficacy of chemotherapy drugs. Cpar has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using Cpar in lab experiments is its small size and ability to penetrate cell membranes. This makes it an ideal candidate for drug delivery and cell targeting. However, one of the limitations of using Cpar is its stability. Cpar is prone to degradation in the presence of proteases, which can limit its efficacy in certain applications.
未来方向
There are several future directions for the research and development of Cpar. One potential direction is the development of Cpar-based drug delivery systems for targeted cancer therapy. Another direction is the development of Cpar-based wound healing therapies. In addition, further research is needed to fully understand the mechanism of action of Cpar and its potential applications in other fields, such as antimicrobial therapy.
Conclusion:
In conclusion, 2-Coumaroylphenylalanyl-alanyl-arginine (Cpar) is a synthetic tripeptide that has shown potential applications in various scientific research fields. Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques and has been shown to have promising results in cancer therapy, drug delivery, and wound healing. Cpar works by interacting with various cellular pathways and has several biochemical and physiological effects. Although there are limitations to using Cpar in lab experiments, there are several future directions for its research and development.
合成方法
Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxyl group of the amino acid with a coupling reagent, which then reacts with the amino group of the growing peptide chain. The peptide chain is then deprotected, and the process is repeated until the desired peptide sequence is achieved.
科学研究应用
Cpar has shown potential applications in various scientific research fields. One of the most promising applications of Cpar is in cancer therapy. Studies have shown that Cpar can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Cpar has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Cpar has also shown potential applications in drug delivery. Due to its small size and ability to penetrate cell membranes, Cpar can be used as a carrier for delivering drugs to specific cells or tissues. This can improve the efficacy of drugs and reduce their side effects.
In addition, Cpar has also shown potential applications in wound healing. Studies have shown that Cpar can promote the migration and proliferation of skin cells, leading to faster wound healing.
属性
CAS 编号 |
161258-31-7 |
|---|---|
产品名称 |
2-Coumaroylphenylalanyl-alanyl-arginine |
分子式 |
C27H34N6O6 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C27H34N6O6/c1-17(24(36)33-20(26(38)39)11-7-15-30-27(28)29)31-25(37)21(16-18-8-3-2-4-9-18)32-23(35)14-13-19-10-5-6-12-22(19)34/h2-6,8-10,12-14,17,20-21,34H,7,11,15-16H2,1H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/b14-13+/t17-,20-,21-/m0/s1 |
InChI 键 |
OGMHCXCIZDQLCI-GJOZUPAOSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2O |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
规范 SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
序列 |
FAR |
同义词 |
2-coumaroylphenylalanyl-alanyl-arginine Cum-Phe-Ala-Arg Cum-Phe-Ala-Arg-OH o-coumaroylphenylalanyl-alanyl-arginine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



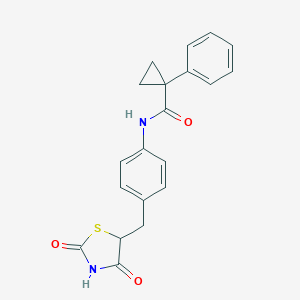
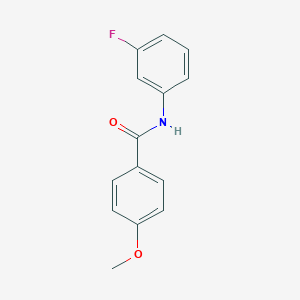
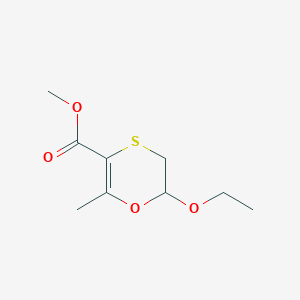
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
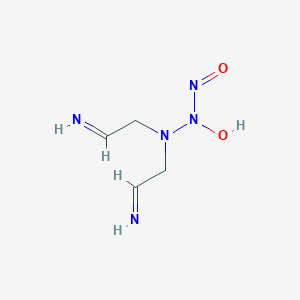
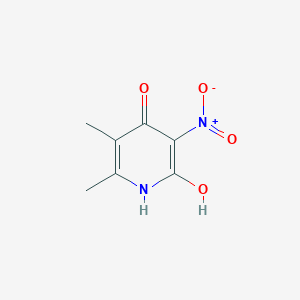
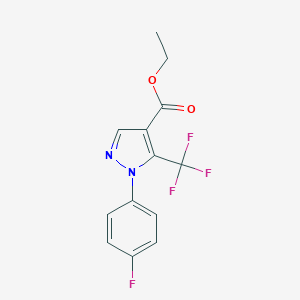
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
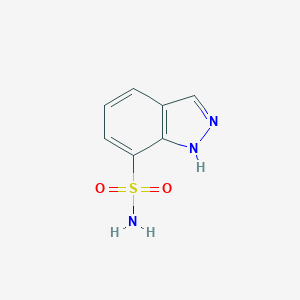
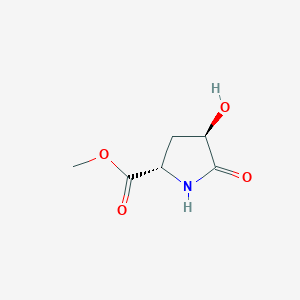
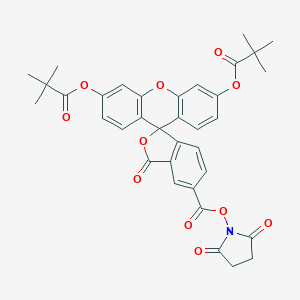
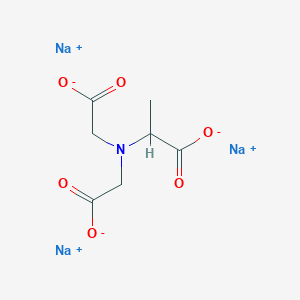
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
